KB03-Slf

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

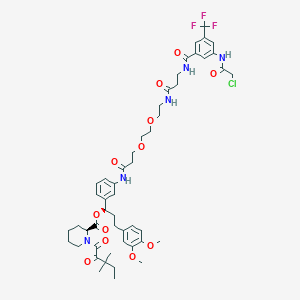

Structure

2D Structure

Properties

Molecular Formula |

C50H63ClF3N5O12 |

|---|---|

Molecular Weight |

1018.5 g/mol |

IUPAC Name |

[(1R)-1-[3-[3-[2-[2-[3-[[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl]amino]propanoylamino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C50H63ClF3N5O12/c1-6-49(2,3)45(63)47(65)59-21-8-7-12-38(59)48(66)71-39(15-13-32-14-16-40(67-4)41(26-32)68-5)33-10-9-11-36(28-33)57-43(61)18-22-69-24-25-70-23-20-55-42(60)17-19-56-46(64)34-27-35(50(52,53)54)30-37(29-34)58-44(62)31-51/h9-11,14,16,26-30,38-39H,6-8,12-13,15,17-25,31H2,1-5H3,(H,55,60)(H,56,64)(H,57,61)(H,58,62)/t38-,39+/m0/s1 |

InChI Key |

JXTWMUOLYMSLIA-ZESVVUHVSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to KB03-SLF: An Investigational Electrophilic PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A key challenge in PROTAC development is the limited repertoire of E3 ubiquitin ligases that can be effectively recruited. To address this, an innovative approach utilizing electrophilic "scout fragments" was developed to identify novel, ligandable E3 ligases. This technical guide focuses on KB03-SLF, one such investigational electrophilic PROTAC developed to target the protein FKBP12. While its counterpart, KB02-SLF, successfully identified DCAF16 as a new E3 ligase for nuclear proteins, this compound did not induce degradation of its target.[1][2] This whitepaper provides a comprehensive analysis of this compound, including its mechanism of action, experimental evaluation, and the key findings that position it as an important negative control in the broader study of electrophilic PROTACs.

Introduction to Electrophilic PROTACs

Conventional PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. Electrophilic PROTACs are a novel class that replaces a traditional E3 ligase ligand with a reactive electrophilic "scout fragment."[2] These fragments are designed to form a covalent bond with nucleophilic residues, such as cysteine, on E3 ligases, thereby enabling the discovery of new ligases for targeted protein degradation.[2]

This compound was developed as part of a chemical proteomic strategy to expand the range of E3 ligases available for PROTAC-mediated degradation.[1] It comprises a synthetic ligand for FKBP12 (SLF) linked to the electrophilic scout fragment KB03. The hypothesis was that the SLF moiety would bind to FKBP12, and the KB03 fragment would covalently engage a nearby E3 ligase, leading to the ubiquitination and subsequent degradation of FKBP12.

Mechanism of Action (Intended)

The intended mechanism of action for this compound follows the general principles of PROTACs, with the key distinction of covalent E3 ligase engagement.

Caption: Intended mechanism of action for this compound.

Quantitative Data

This compound was evaluated for its ability to degrade both cytosolic (FLAG-FKBP12) and nuclear-localized (FLAG-FKBP12_NLS) FKBP12 in HEK293T cells. The results demonstrated that this compound did not induce significant degradation of either protein population.

| Compound | Target Protein | Treatment Time (h) | Concentration (µM) | Relative Protein Content (vs. DMSO) |

| This compound | FLAG-FKBP12 | 8 | 2 | ~1.0 |

| This compound | FLAG-FKBP12 | 24 | 2 | ~1.0 |

| This compound | FLAG-FKBP12_NLS | 8 | 2 | ~1.0 |

| This compound | FLAG-FKBP12_NLS | 24 | 2 | ~1.0 |

| KB02-SLF | FLAG-FKBP12_NLS | 8 | 2 | <0.2 |

| KB02-SLF | FLAG-FKBP12_NLS | 24 | 2 | <0.2 |

Data for the active comparator, KB02-SLF, is included for reference. Data is estimated from western blot quantifications presented in Zhang et al., 2019.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.

Cell Culture and Transfection

-

Cell Line: HEK293T cells were used for all experiments.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Stable Cell Line Generation: To generate stable cell lines expressing FLAG-tagged FKBP12 (cytosolic or with a nuclear localization sequence), HEK293T cells were transduced with lentiviral vectors encoding the respective constructs. Transduced cells were selected and maintained for stable expression.

Compound Treatment and Western Blot Analysis

This workflow outlines the key steps in assessing the degradative capacity of this compound.

Caption: Western blot workflow for FKBP12 degradation.

-

Plating: Seed stable HEK293T cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with 2 µM this compound or an equivalent volume of DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for 8 or 24 hours at 37°C.

-

Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the FLAG tag overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation

Co-immunoprecipitation experiments were performed to determine if the electrophilic PROTACs could facilitate the formation of a ternary complex between FKBP12 and an E3 ligase. While these experiments were crucial in identifying DCAF16 as the E3 ligase recruited by KB02-SLF, DCAF16 was not co-immunoprecipitated from cells treated with this compound, indicating a failure to form the required ternary complex.

Summary and Conclusion

This compound was rationally designed as an electrophilic PROTAC to discover novel E3 ligases for targeted protein degradation. It incorporates a known ligand for FKBP12 (SLF) and an electrophilic scout fragment (KB03) intended to covalently bind to a nearby E3 ligase. However, experimental evaluation in HEK293T cells demonstrated that this compound was ineffective at inducing the degradation of its target protein, FKBP12, in either the cytoplasm or the nucleus. Further co-immunoprecipitation studies confirmed that this compound failed to promote the formation of a stable ternary complex with the E3 ligase DCAF16, which was successfully recruited by the structurally similar PROTAC, KB02-SLF.

The inactivity of this compound provides valuable insights into the stringent structural and chemical requirements for successful electrophilic PROTAC design. The difference in the electrophilic warhead between KB02-SLF (containing a chloroacetamide) and this compound is a critical determinant of their ability to engage a functional E3 ligase. As such, this compound serves as a crucial negative control, highlighting the specificity of the covalent interaction required for this innovative protein degradation strategy. This technical guide underscores the importance of empirical testing in PROTAC development and illustrates how even unsuccessful candidates contribute significantly to our understanding of the underlying principles of targeted protein degradation.

References

The Inactive Role of KB03-SLF in Targeted Protein Degradation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of targeted protein degradation, the development of novel E3 ligase recruiters is a paramount objective. The electrophilic PROTAC (Proteolysis Targeting Chimera) KB03-SLF was designed as a tool for the discovery of new E3 ligases capable of degrading specific protein targets. Comprising a ligand for the FKBP12 protein (SLF) and a chloroacetamide-containing electrophilic "scout" fragment (KB03), this molecule was part of a broader chemical proteomic strategy. However, experimental evidence demonstrates that this compound is ineffective at inducing the degradation of its intended target, the nuclear-localized FKBP12 (FKBP12_NLS). This technical guide provides a comprehensive analysis of this compound, detailing the experimental findings that establish its inactive role, the methodologies used for its evaluation, and the underlying mechanistic reasons for its failure to engage the cellular degradation machinery. This document serves as a crucial case study in the structure-activity relationships of electrophilic PROTACs and highlights the specific molecular interactions necessary for successful targeted protein degradation.

Introduction to Electrophilic PROTACs and E3 Ligase Discovery

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A key limitation in the field is the small number of E3 ligases that have been effectively hijacked for this purpose.

To address this, an innovative approach using electrophilic PROTACs was developed. These molecules incorporate a reactive electrophile, or "scout fragment," designed to covalently bind to nucleophilic residues, such as cysteine, on E3 ligases. By attaching this scout fragment to a ligand for a protein of interest, novel E3 ligases can be identified and recruited for targeted degradation. This compound was synthesized as part of such a screening effort, with the synthetic ligand for FKBP12 (SLF) serving to bring the electrophilic KB03 fragment into proximity with potential E3 ligase targets.[1][2]

Quantitative Analysis of this compound Activity

The efficacy of this compound in mediating the degradation of its target protein, nuclear-localized FKBP12 (FLAG-FKBP12_NLS), was assessed in human embryonic kidney 293T (HEK293T) cells. The results unequivocally demonstrate that this compound does not induce the degradation of FKBP12_NLS. In contrast, the structurally related electrophilic PROTAC, KB02-SLF, proved to be a potent degrader of FKBP12_NLS, highlighting the critical role of the electrophilic fragment's structure in E3 ligase engagement.

| Compound ID | Target Protein | Cell Line | Concentration (µM) | Treatment Time (hours) | Remaining FKBP12_NLS (%) vs. DMSO | Reference |

| This compound | FLAG-FKBP12_NLS | HEK293T | 2 | 8 | ~100 | [2] |

| This compound | FLAG-FKBP12_NLS | HEK293T | 2 | 24 | ~100 | [2] |

| KB02-SLF (Positive Control) | FLAG-FKBP12_NLS | HEK293T | 2 | 8 | Significantly Reduced | [2] |

| KB02-SLF (Positive Control) | FLAG-FKBP12_NLS | HEK293T | 2 | 24 | Significantly Reduced | |

| DMSO (Vehicle Control) | FLAG-FKBP12_NLS | HEK293T | N/A | 8, 24 | 100 |

Mechanism of Action: The Critical Role of Ternary Complex Formation

The successful degradation of a target protein by a PROTAC is contingent upon the formation of a stable ternary complex between the PROTAC, the target protein, and an E3 ligase. The investigation into the mechanism of action of the successful degrader, KB02-SLF, revealed that it covalently engages the E3 ligase substrate receptor DCAF16, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This engagement facilitates the recruitment of FKBP12_NLS to the E3 ligase machinery, leading to its ubiquitination and degradation.

Crucially, co-immunoprecipitation experiments demonstrated that This compound fails to induce the formation of this critical ternary complex . In cells treated with this compound, DCAF16 was not pulled down with FKBP12_NLS, indicating a lack of interaction between the two proteins in the presence of the compound. This failure to form a stable ternary complex is the primary reason for the inactivity of this compound as a protein degrader.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the successful degradation pathway initiated by KB02-SLF and the point of failure for this compound.

References

An In-Depth Technical Guide to the Bifunctional Nature of KB03-Slf

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: KB03-Slf is a heterobifunctional molecule designed as a chemical probe to investigate targeted protein degradation.[1][2] As a proteolysis-targeting chimera (PROTAC), it is engineered with two key moieties: a ligand that selectively binds to the FKBP12 protein and an electrophilic "scout fragment" (KB03) designed to covalently engage E3 ubiquitin ligases.[1][3] This guide provides a comprehensive overview of the bifunctional mechanism of this compound, detailing its role in forming a ternary complex to induce the degradation of nuclear proteins. While its counterpart, KB02-Slf, effectively promotes the degradation of nuclear FKBP12 by recruiting the E3 ligase DCAF16, this compound serves as an important control compound that, despite its similar structure, does not support this degradation.[1] This differential activity provides valuable insights into the structural and chemical requirements for successful PROTAC-mediated protein degradation.

Introduction to this compound and its Bifunctional Design

This compound is an electrophilic, heterobifunctional molecule developed to explore the landscape of E3 ubiquitin ligases that can be harnessed for targeted protein degradation. The core concept behind such molecules, often referred to as PROTACs, is to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate a specific protein of interest.

The structure of this compound consists of three main components:

-

A ligand for the target protein: In this case, SLF, a known high-affinity ligand for the FKBP12 prolyl isomerase.

-

A reactive moiety for an E3 ligase: The KB03 "scout fragment" contains an acrylamide electrophile, which has broad cysteine reactivity.

-

A chemical linker: This connects the SLF ligand and the KB03 fragment, and its composition and length are critical for enabling the formation of a stable ternary complex.

The intended bifunctional nature of this compound is to simultaneously bind to FKBP12 and an E3 ubiquitin ligase, thereby bringing the target protein into close proximity with the ligase for ubiquitination and subsequent degradation by the proteasome.

The Bifunctional Mechanism of Action: A Tale of Two Functions

The primary function of the SLF component of this compound is to bind to the FKBP12 protein. The second function, mediated by the electrophilic KB03 fragment, is to covalently bind to cysteine residues on E3 ligases. The successful formation of a ternary complex (E3 ligase - this compound - FKBP12) is essential for inducing the degradation of the target protein.

However, experimental evidence has shown that while this compound is structurally similar to the effective degrader KB02-Slf, it does not promote the degradation of nuclear FKBP12. This suggests a failure in its second function—the effective recruitment of a competent E3 ligase, specifically DCAF16, to form a productive ternary complex.

dot

References

The Critical Role of Electrophile Structure in DCAF16 E3 Ligase Engagement: A Comparative Analysis of KB02-SLF and KB03-SLF

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between electrophilic proteolysis-targeting chimeras (PROTACs) and the DCAF16 E3 ubiquitin ligase, a key component of the CUL4-DDB1 ubiquitin ligase complex. By examining a comparative study of three structurally related compounds—KB02-SLF, KB03-SLF, and KB05-SLF—we elucidate the critical determinants for successful DCAF16 engagement and subsequent targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation (TPD).

Introduction to DCAF16-Mediated Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1] Heterobifunctional PROTACs are a central technology in this field, acting as a bridge between a target protein and an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

While a limited number of E3 ligases have been extensively used for PROTAC development, recent research has expanded the repertoire of available ligases.[3] DCAF16, a substrate receptor for the CUL4-DDB1 E3 ligase complex, has been identified as a promising E3 ligase for TPD, particularly for nuclear-localized proteins.[3] The discovery of electrophilic PROTACs that covalently engage DCAF16 has opened new avenues for the rational design of potent and selective protein degraders.

This guide focuses on a seminal study that employed a chemical proteomic strategy to screen for electrophilic PROTACs capable of recruiting E3 ligases. This screen involved fusing broadly reactive, cysteine-directed electrophilic fragments (termed "scout fragments") to SLF, a high-affinity ligand for the protein FKBP12. The resulting compounds, KB02-SLF, this compound, and KB05-SLF, were tested for their ability to degrade a nuclear-localized variant of FKBP12 (FKBP12_NLS). The starkly different outcomes of these closely related molecules provide crucial insights into the specific chemical features required for productive DCAF16 recruitment.

Comparative Efficacy of Electrophilic PROTACs

The ability of the three electrophilic PROTACs to induce the degradation of nuclear FKBP12 was assessed in HEK293T cells. The results clearly demonstrated that only KB02-SLF was an effective degrader, while this compound and KB05-SLF failed to reduce the levels of FKBP12_NLS.

| Compound | Target Protein | Cell Line | Concentration | Time Point (h) | Outcome | Reference |

| KB02-SLF | FKBP12_NLS | HEK293T | 2 µM | 8, 24 | Substantial degradation observed | |

| This compound | FKBP12_NLS | HEK293T | 2 µM | 8, 24 | No degradation observed | |

| KB05-SLF | FKBP12_NLS | HEK293T | 2 µM | 8, 24 | No degradation observed |

Mechanism of Action: Successful DCAF16 Engagement by KB02-SLF

The degradation of FKBP12_NLS by KB02-SLF was shown to be dependent on the ubiquitin-proteasome system. Further investigation revealed that KB02-SLF functions by recruiting the DCAF16 E3 ligase to the target protein. This process involves the formation of a ternary complex, wherein KB02-SLF is covalently bound to DCAF16 and non-covalently bound to FKBP12_NLS. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of these electrophilic PROTACs.

Western Blotting for Protein Degradation Assessment

Objective: To quantify the levels of a target protein in cells following treatment with a potential degrader compound.

Protocol:

-

Cell Culture and Treatment: Plate HEK293T cells stably expressing FLAG-tagged FKBP12_NLS in 6-well plates. Allow cells to adhere overnight. Treat cells with DMSO (vehicle control), KB02-SLF, this compound, or KB05-SLF at the desired concentrations (e.g., 2 µM) for specified time points (e.g., 8 or 24 hours).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer to the lysates and heat at 95°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the FLAG epitope overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. .

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to determine the relative protein abundance.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

Objective: To determine if the PROTAC induces the formation of a ternary complex between the E3 ligase and the target protein.

Protocol:

-

Cell Culture and Treatment: In HEK293T cells stably expressing FLAG-FKBP12_NLS, transiently transfect a construct expressing HA-tagged DCAF16. After 24 hours, treat the cells with the PROTAC of interest (e.g., KB02-SLF, this compound) and a proteasome inhibitor (e.g., MG132) for 2-4 hours to stabilize the ternary complex.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.2% NP-40).

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody (to pull down FKBP12_NLS) overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the immunoprecipitated samples by Western blotting using antibodies against FLAG (to confirm pulldown of FKBP12_NLS) and HA (to detect co-immunoprecipitated DCAF16). A band for HA-DCAF16 in the KB02-SLF-treated sample, but not in the control or this compound-treated samples, confirms the formation of the ternary complex.

The Decisive Role of the Electrophilic Warhead

The failure of this compound and KB05-SLF to induce degradation, despite their structural similarity to KB02-SLF, underscores the critical importance of the electrophilic "scout fragment." All three compounds link the same FKBP12 ligand (SLF) to an electrophilic warhead designed to react with cysteine residues on E3 ligases. However, the nature of these electrophiles differs: KB02 contains a chloroacetamide group, while KB03 and KB05 utilize acrylamide moieties.

Co-immunoprecipitation experiments were pivotal in revealing the mechanistic basis for this difference in activity. While KB02-SLF treatment led to a robust co-immunoprecipitation of DCAF16 with FKBP12_NLS, DCAF16 was only "minimally enriched" in cells treated with this compound or KB05-SLF. This indicates that the chloroacetamide group of KB02-SLF is uniquely suited to form a stable covalent bond with a specific cysteine residue(s) on DCAF16 in a manner that correctly orients the PROTAC and facilitates the formation of a productive ternary complex. The acrylamide-based electrophiles of this compound and KB05-SLF, in contrast, were unable to establish this crucial interaction, preventing the recruitment of the E3 ligase to the target protein.

Conclusion and Future Directions

The comparative analysis of KB02-SLF, this compound, and KB05-SLF provides a clear and compelling demonstration of the stringent structural requirements for designing effective covalent PROTACs that recruit the DCAF16 E3 ligase. The key takeaway for researchers is that the identity of the electrophilic warhead is not interchangeable; subtle changes can lead to a complete loss of degradation activity. The success of the chloroacetamide moiety in KB02-SLF highlights its utility in forming a productive covalent adduct with DCAF16, leading to efficient ternary complex formation and target degradation.

This work emphasizes the necessity of empirical screening and detailed mechanistic studies, including co-immunoprecipitation and proteomics, in the development of novel covalent degraders. Future efforts in this area should focus on expanding the library of electrophilic fragments and systematically mapping their reactivity with DCAF16 and other E3 ligases. A deeper understanding of the structural biology of these covalent interactions, aided by techniques such as cryo-electron microscopy, will be invaluable for the rational, structure-based design of next-generation protein degraders with improved potency and selectivity.

References

A Technical Guide to Target Protein Recruitment by Electrophilic PROTACs: The Case of KB03-Slf

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of target protein recruitment by electrophilic Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the compound KB03-Slf. It aims to provide an in-depth understanding of the underlying principles, experimental validation, and the critical factors that determine the success or failure of this targeted protein degradation strategy.

Introduction to Electrophilic PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that facilitate this process. They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

A novel class of PROTACs, known as electrophilic PROTACs, utilizes a covalent binding mechanism to engage the E3 ligase. These molecules incorporate a reactive electrophilic "scout fragment" that forms a covalent bond with a nucleophilic residue, typically a cysteine, on the E3 ligase. This irreversible interaction can offer advantages in terms of potency and duration of action.

This guide focuses on a study that explored the efficacy of several electrophilic PROTACs, including this compound, in degrading the target protein FKBP12.

The this compound Design and Mechanism of Action

This compound is an electrophilic PROTAC designed to induce the degradation of the FKBP12 protein. Its structure comprises two key components:

-

A scout fragment (KB03): This is an acrylamide electrophile intended to covalently bind to a cysteine residue on an E3 ubiquitin ligase.

-

An FKBP12 ligand (SLF): This is a high-affinity ligand for the FKBP12 protein.

The intended mechanism of action for this compound follows the general principle of PROTACs, as illustrated in the signaling pathway below.

Caption: Intended mechanism of action for this compound.

Experimental Evaluation of this compound

A key study investigated the ability of this compound and other related electrophilic PROTACs to degrade FKBP12 in HEK293T cells.[1][2][3][4] To assess the degradation in different cellular compartments, stable cell lines were created expressing either cytosolic (FLAG-FKBP12) or nuclear-localized (FLAG-FKBP12_NLS) versions of the target protein.[3]

The results demonstrated that while a related compound, KB02-SLF, was effective at degrading nuclear FKBP12_NLS, This compound and another analogue, KB05-SLF, failed to induce degradation of either cytosolic or nuclear FKBP12 .

Quantitative Data

The relative protein content of FLAG-FKBP12 and FLAG-FKBP12_NLS was quantified by western blot analysis after 24 hours of treatment with 2 µM of the respective compounds. The data is summarized in the table below.

| Compound | Target Protein | Mean Relative Protein Content (vs. DMSO) | Standard Error of the Mean (SEM) | Result |

| This compound | FLAG-FKBP12 (Cytosolic) | ~1.0 | n=3 | No Degradation |

| This compound | FLAG-FKBP12_NLS (Nuclear) | ~1.0 | n=3 | No Degradation |

| KB02-SLF | FLAG-FKBP12 (Cytosolic) | ~1.0 | n=6 | No Degradation |

| KB02-SLF | FLAG-FKBP12_NLS (Nuclear) | <0.2 | n=10 | Significant Degradation |

| KB05-SLF | FLAG-FKBP12 (Cytosolic) | ~1.0 | n=3 | No Degradation |

| KB05-SLF | FLAG-FKBP12_NLS (Nuclear) | ~1.0 | n=3 | No Degradation |

Data is estimated from the bar graphs presented in Zhang et al. (2019). The number of biologically independent experiments is denoted by 'n'.

Identification of the Recruited E3 Ligase

Further investigation revealed that the successful compound, KB02-SLF, covalently binds to and recruits DCAF16, a substrate recognition component of the CUL4-DDB1 E3 ubiquitin ligase complex, to degrade nuclear proteins. Co-immunoprecipitation experiments confirmed the formation of a ternary complex between DCAF16, KB02-SLF, and FKBP12_NLS. Conversely, these experiments showed that DCAF16 was not co-immunoprecipitated from cells treated with this compound , indicating a failure to form the necessary ternary complex for degradation.

The diagram below illustrates the successful degradation pathway mediated by KB02-SLF and DCAF16, providing a comparative context for the inactivity of this compound.

References

A Technical Guide to KB03-SLF: An Inquiry into Electrophilic PROTAC-Mediated FKBP12 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KB03-SLF, an electrophilic Proteolysis Targeting Chimera (PROTAC), and its intended application for inducing the degradation of the FK506-Binding Protein 12 (FKBP12). This document synthesizes available data to offer a comprehensive overview of its mechanism of action, experimental evaluation, and its standing in the context of related compounds.

Introduction to FKBP12 and Targeted Protein Degradation

FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes.[1] It is a well-established target for immunosuppressive drugs like FK506 and rapamycin.[1] Beyond its enzymatic activity, FKBP12 is involved in regulating key signaling pathways, including the transforming growth factor-β (TGF-β) and the mammalian target of rapamycin (mTOR) pathways.[1][2] It also modulates calcium release by interacting with ryanodine receptors.[1] Given its involvement in diverse cellular functions, FKBP12 has emerged as a protein of interest for targeted protein degradation (TPD).

The TPD approach utilizes bifunctional molecules, such as PROTACs, to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins. PROTACs consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound: An Electrophilic PROTAC Targeting FKBP12

This compound is an electrophilic PROTAC designed to induce the degradation of FKBP12. It is a heterobifunctional molecule composed of:

-

SLF (Synthetic Ligand for FKBP12): A high-affinity ligand that selectively binds to the FKBP12 protein.

-

KB03: An electrophilic "scout fragment" containing an acrylamide warhead, intended to covalently engage a cysteine residue on an E3 ubiquitin ligase.

The underlying hypothesis for this design is that the SLF moiety would bind to FKBP12, while the KB03 fragment would covalently bind to a nearby E3 ligase, forming a ternary complex and triggering the degradation of FKBP12.

Quantitative Data Summary

Extensive screening of a panel of electrophilic PROTACs revealed that while a related compound, KB02-SLF, was effective at degrading nuclear-localized FKBP12, this compound did not induce degradation. The available data is summarized in the table below.

| Compound | Target Protein | Cell Line | Concentration | Treatment Time | Outcome | Quantitative Data (DC50/Dmax) | Reference |

| This compound | FLAG-FKBP12_NLS | HEK293T | 2 µM | 8 or 24 hours | No degradation observed | Not applicable | |

| KB02-SLF | FLAG-FKBP12_NLS | HEK293T | 2 µM | 8 or 24 hours | Significant degradation | DC50 ~0.5-5 µM | |

| KB05-SLF | FLAG-FKBP12_NLS | HEK293T | 2 µM | 8 or 24 hours | No degradation observed | Not applicable |

Mechanism of Action and Structure-Activity Relationship

The differential activity between KB02-SLF and this compound provides critical insights into the structure-activity relationship of these electrophilic PROTACs. The active compound, KB02-SLF, which contains a chloroacetamide electrophile, was found to effectively recruit the E3 ligase DCAF16, leading to the ubiquitination and degradation of nuclear FKBP12.

In contrast, this compound, with its acrylamide-based electrophile, failed to support the degradation of nuclear FKBP12. Further investigation revealed that this compound was unable to facilitate the formation of a stable ternary complex between FKBP12 and DCAF16, as evidenced by the lack of co-immunoprecipitation of DCAF16 with FKBP12_NLS in the presence of the compound. This suggests that the specific nature of the electrophilic warhead is crucial for the successful recruitment of a functional E3 ligase to the target protein.

References

discovery and development of KB03-Slf

An in-depth analysis of the electrophilic probe KB03-Slf reveals its instrumental role as an investigational tool in the discovery of novel E3 ligases for targeted protein degradation. While not a therapeutic agent itself, the study of this compound was crucial in identifying successful covalent proteolysis-targeting chimeras (PROTACs).

Discovery and Rationale

This compound was synthesized as part of a chemical proteomics strategy aimed at expanding the repertoire of E3 ligases that can be harnessed for targeted protein degradation.[1][2][3][4][5] The core concept was to use "scout fragments"—small, electrophilic molecules with broad cysteine reactivity—to identify E3 ligases that could be covalently engaged.

This compound is a heterobifunctional molecule composed of two key moieties:

-

KB03 fragment : An electrophilic "scout fragment" containing an acrylamide group, designed to covalently react with cysteine residues on proteins.

-

SLF ligand : A known high-affinity ligand for the FK506 binding protein 12 (FKBP12), which serves as the target protein for degradation.

By fusing these two components, researchers created this compound as a probe to test whether a covalent interaction with an E3 ligase could induce the degradation of the target protein, FKBP12. It was synthesized alongside similar compounds, KB02-SLF (containing a chloroacetamide electrophile) and KB05-SLF, to explore different reactive groups.

Experimental Evaluation and Key Findings

The primary investigation involved treating HEK293T cells engineered to express a nuclear-localized version of FKBP12 (FLAG-FKBP12_NLS) with this compound and assessing the protein levels. The experiments demonstrated that, unlike its analogue KB02-SLF, this compound did not promote the degradation of nuclear FKBP12.

Quantitative Data: Protein Degradation

The effect of this compound on the protein levels of cytosolic and nuclear FKBP12 was quantified via Western blot analysis. The results indicated no significant reduction in protein levels compared to the vehicle control (DMSO), positioning this compound as a negative control in these experiments.

| Compound | Target Protein | Treatment Time | Concentration | Relative Protein Content (Mean ± SEM) |

| DMSO | FLAG-FKBP12_NLS | 24 h | - | ~1.0 |

| This compound | FLAG-FKBP12_NLS | 24 h | 2 µM | ~1.0 |

| KB02-SLF | FLAG-FKBP12_NLS | 24 h | 2 µM | <0.2 |

Data compiled from western blot quantifications presented in the source material.

Mechanism of Action: A Tale of a Failed Ternary Complex

The central mechanism of a PROTAC involves inducing proximity between a target protein and an E3 ubiquitin ligase, forming a "ternary complex". This complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

While the successful compound KB02-SLF was found to covalently bind to the E3 ligase DCAF16 to form a functional ternary complex, further experiments revealed that this compound failed to do so. Co-immunoprecipitation studies showed that DCAF16 was not enriched in cells treated with this compound, indicating a lack of stable ternary complex formation, thus explaining its inability to induce the degradation of FKBP12.

Experimental Protocols

Cell Culture and Treatment for Degradation Assay

-

Cell Line: HEK293T cells stably expressing FLAG-tagged FKBP12 (cytosolic) or FKBP12 with a nuclear localization sequence (FLAG-FKBP12_NLS) were used.

-

Culture Conditions: Cells were cultured in standard media (e.g., DMEM supplemented with 10% FBS).

-

Treatment: Cells were treated with either DMSO (vehicle control) or the specified PROTAC (e.g., 2 µM this compound) for 8 or 24 hours prior to harvesting.

Western Blot Analysis

-

Lysis: After treatment, cells were washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Quantification: Total protein concentration was determined using a BCA assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein lysate were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody against the FLAG tag. A secondary antibody conjugated to HRP was used for detection.

-

Visualization: Blots were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity was quantified using densitometry software.

Co-Immunoprecipitation for Ternary Complex Identification

This workflow was used to identify the specific E3 ligase recruited by the successful PROTAC, KB02-SLF, and to confirm that this compound did not recruit it.

-

Cell Preparation: HEK293T cells expressing FLAG-FKBP12_NLS were transfected to also express HA-tagged DCAF16.

-

Treatment: Cells were treated with the PROTAC (KB02-SLF, this compound, or control) at 5 µM in the presence of the proteasome inhibitor MG132 (10 µM) for 2 hours to prevent the degradation of the target and trap the complex.

-

Immunoprecipitation: Cell lysates were incubated with anti-FLAG antibody-conjugated beads to pull down FLAG-FKBP12_NLS and any associated proteins.

-

Analysis: The immunoprecipitated proteins were analyzed by Western blot using an anti-HA antibody to detect the presence of co-precipitated DCAF16. The results showed DCAF16 was present in the KB02-SLF sample but not in the this compound sample.

Conclusion

The development and characterization of this compound were pivotal, not for its own efficacy, but for its role as a negative control. Its failure to induce protein degradation, when contrasted with the success of the structurally similar KB02-SLF, was a key piece of evidence in elucidating a novel mechanism for targeted protein degradation. This work directly contributed to the discovery of DCAF16 as a new, covalently targetable E3 ligase, thereby expanding the toolkit for future drug development in the field.

References

KB03-Slf: An In-depth Technical Guide to an Electrophilic Chemical Biology Tool

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KB03-Slf is a heterobifunctional chemical probe developed as part of a pioneering strategy to expand the repertoire of E3 ubiquitin ligases that can be harnessed for targeted protein degradation (TPD). As an electrophilic PROTAC (Proteolysis Targeting Chimera), this compound was designed to covalently engage cysteine residues on E3 ligases, thereby inducing the degradation of a target protein. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its use and evaluation, and visualizations of the underlying biological pathways and experimental workflows. While its counterpart, KB02-SLF, successfully identified DCAF16 as a novel E3 ligase for nuclear protein degradation, this compound serves as a critical negative control and an important case study in the nuanced field of electrophilic PROTAC development.

Introduction to this compound

This compound is a bifunctional molecule that consists of a high-affinity ligand for the FK506 binding protein 12 (FKBP12), known as SLF (Synthetic Ligand for FKBP12), connected via a linker to an electrophilic "scout" fragment.[1] The underlying principle of this chemical biology tool is to utilize the scout fragment to form a covalent bond with a cysteine residue on a nearby protein.[1] If this protein is a component of an E3 ubiquitin ligase complex, the resulting ternary complex of FKBP12-KB03-Slf-E3 ligase is poised to trigger the ubiquitination and subsequent proteasomal degradation of FKBP12.[1] This innovative approach was conceived to screen for and identify novel E3 ligases amenable to targeted protein degradation.[1]

Mechanism of Action (Intended)

The intended mechanism of action for this compound, as with other electrophilic PROTACs from its series, is to induce the formation of a ternary complex between the target protein (FKBP12) and an E3 ubiquitin ligase. This process can be broken down into the following key steps:

-

Binding to Target Protein : The SLF moiety of this compound binds non-covalently to the active site of FKBP12.

-

Covalent Engagement of E3 Ligase : The electrophilic scout fragment of this compound probes the local proteome for reactive cysteine residues. Upon encountering a suitably positioned cysteine on an E3 ligase, it forms a covalent bond.

-

Ternary Complex Formation : The dual binding events result in a stable ternary complex, bringing FKBP12 into close proximity with the E3 ligase machinery.

-

Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12.

-

Proteasomal Degradation : The polyubiquitinated FKBP12 is recognized and degraded by the 26S proteasome.

Quantitative Data Summary

This compound was evaluated for its ability to induce the degradation of both cytosolic and nuclear-localized FKBP12. The experiments were conducted in HEK293T cells stably expressing either FLAG-tagged FKBP12 (cytosolic) or FLAG-tagged FKBP12 with a C-terminal nuclear localization sequence (FLAG-FKBP12_NLS).[1] The results, summarized in the table below, indicate that this compound did not induce significant degradation of either FKBP12 variant under the tested conditions.

| Compound | Target Protein | Cell Line | Concentration (µM) | Treatment Time (h) | Remaining Protein Level (Mean ± SEM) | Reference |

| This compound | FLAG-FKBP12 (Cytosolic) | HEK293T | 2 | 8 | ~1.0 ± SEM | |

| This compound | FLAG-FKBP12 (Cytosolic) | HEK293T | 2 | 24 | ~1.0 ± SEM | |

| This compound | FLAG-FKBP12_NLS (Nuclear) | HEK293T | 2 | 8 | ~1.0 ± SEM | |

| This compound | FLAG-FKBP12_NLS (Nuclear) | HEK293T | 2 | 24 | ~1.0 ± SEM |

Note: Remaining protein levels are normalized to DMSO-treated control cells, where a value of 1.0 indicates no degradation. The data is based on western blot quantification from three biologically independent experiments.

Experimental Protocols

The following are detailed methodologies for key experiments involving the evaluation of this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Stable Cell Line Generation: To generate stable cell lines expressing FLAG-tagged FKBP12 constructs, HEK293T cells are transduced with lentiviral vectors encoding either FLAG-FKBP12 or FLAG-FKBP12_NLS. Transduced cells are selected and maintained in media containing the appropriate selection antibiotic (e.g., puromycin).

FKBP12 Degradation Assay

-

Cell Seeding: Plate the stable HEK293T cell lines (FLAG-FKBP12 or FLAG-FKBP12_NLS) in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the final working concentration (e.g., 2 µM). As a control, prepare a vehicle-only treatment with the same final concentration of DMSO.

-

Incubation: Remove the culture medium from the cells and replace it with the compound-containing or vehicle control medium. Incubate the cells for the desired time points (e.g., 8 and 24 hours) at 37°C and 5% CO2.

-

Cell Lysis:

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Western Blot Analysis

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-Glycine polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the FLAG epitope (e.g., anti-FLAG M2 antibody) diluted in blocking buffer overnight at 4°C on a shaker. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody host species for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis of the protein bands is performed using appropriate software. The intensity of the FLAG-FKBP12 band is normalized to the corresponding loading control band.

Visualizations

Signaling Pathway

Caption: Intended mechanism of action for the electrophilic PROTAC this compound.

Experimental Workflow

Caption: Workflow for screening electrophilic PROTACs for target degradation.

Conclusion

This compound is a valuable tool in the field of chemical biology, not for its efficacy as a protein degrader, but for the critical insights it provides when used in conjunction with active counterparts like KB02-SLF. Its inability to induce FKBP12 degradation underscores the stringent structural and electronic requirements for successful covalent engagement of an E3 ligase and subsequent ternary complex formation. For researchers in TPD and drug development, this compound serves as an essential negative control for validating the mechanism of action of other electrophilic PROTACs and for dissecting the complex interplay between the electrophile, linker, and target ligand in driving protein degradation. This technical guide provides the foundational knowledge and methodologies necessary for the effective utilization and interpretation of results generated with this compound.

References

Methodological & Application

Application Notes and Protocols for KB03-Slf in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB03-Slf is a heterobifunctional molecule designed as a proteolysis targeting chimera (PROTAC). It is classified as an electrophilic PROTAC due to the inclusion of an acrylamide "scout fragment" (KB03). This molecule links the KB03 fragment to SLF, a synthetic ligand that selectively binds to the FKBP12 protein[1][2][3]. In the broader context of targeted protein degradation (TPD), PROTACs are engineered to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.

While its counterpart, KB02-SLF, has demonstrated success in promoting the degradation of nuclear-localized FKBP12 (FKBP12_NLS) by engaging the DCAF16 E3 ligase, this compound has been shown to be ineffective in this regard[1][2]. Co-immunoprecipitation studies have revealed that this compound does not facilitate the formation of a stable ternary complex between DCAF16 and FKBP12_NLS. This characteristic makes this compound a valuable tool as a negative control in experiments investigating electrophilic PROTACs and DCAF16-mediated protein degradation. Its use helps to confirm the specificity and mechanism of action of active degrader molecules like KB02-SLF.

Data Presentation

The following tables summarize the quantitative data from cellular assays assessing the effect of this compound on the protein levels of FLAG-tagged FKBP12 expressed in HEK293T cells. The data is presented relative to a DMSO-treated control.

Table 1: Effect of this compound on Cytosolic FLAG-FKBP12 Protein Levels

| Treatment (2 µM) | Duration | Relative FLAG-FKBP12 Protein Content (Mean ± SEM) | Cell Line |

| DMSO | 24 h | 1.0 | HEK293T |

| This compound | 24 h | ~1.0 | HEK293T |

Data derived from Western blot analysis in studies comparing various electrophilic PROTACs.

Table 2: Effect of this compound on Nuclear FLAG-FKBP12_NLS Protein Levels

| Treatment (2 µM) | Duration | Relative FLAG-FKBP12_NLS Protein Content (Mean ± SEM) | Cell Line |

| DMSO | 8 h | 1.0 | HEK293T |

| This compound | 8 h | ~1.0 | HEK293T |

| DMSO | 24 h | 1.0 | HEK293T |

| This compound | 24 h | ~1.0 | HEK293T |

Data represents the mean of 3 biologically independent experiments. In contrast, the active compound KB02-SLF significantly reduces FLAG-FKBP12_NLS levels under the same conditions.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a control.

Protocol 1: Cellular Assay for Protein Degradation Assessment by Western Blot

This protocol details the steps to assess the ability of this compound to induce the degradation of a target protein, in this case, FLAG-tagged FKBP12, in a cellular context.

Materials:

-

HEK293T cells stably expressing FLAG-FKBP12 or FLAG-FKBP12_NLS.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (and active compounds like KB02-SLF for comparison).

-

Dimethyl sulfoxide (DMSO) as a vehicle control.

-

Phosphate-buffered saline (PBS).

-

RIPA Lysis and Extraction Buffer.

-

Protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-FLAG, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293T cells stably expressing the protein of interest (e.g., FLAG-FKBP12_NLS) in 6-well plates and grow to 70-80% confluency.

-

Prepare stock solutions of this compound and other test compounds in DMSO.

-

Treat the cells with the desired concentration of this compound (e.g., 2 µM) or an equivalent volume of DMSO for the specified duration (e.g., 8 or 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-FLAG) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody, such as anti-β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Express the data as a percentage of the DMSO-treated control.

-

Visualizations

Signaling Pathway Diagram

This diagram illustrates the general mechanism of PROTAC-mediated protein degradation, highlighting the point of failure for an inactive PROTAC like this compound.

Caption: PROTAC mechanism of action and the failure of this compound.

Experimental Workflow Diagram

This diagram outlines the workflow for assessing protein degradation using this compound as a negative control.

Caption: Workflow for cellular protein degradation assay.

References

Application Notes and Protocols: Utilizing KB03-Slf in HEK293T Cells as a Negative Control for Electrophilic PROTAC Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to induce the degradation of specific target proteins within the cell. They function as heterobifunctional molecules, simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the protein of interest. Electrophilic PROTACs represent a subset of these molecules that form a covalent bond with the E3 ligase, offering potential advantages in terms of potency and duration of action.

KB03-Slf is an electrophilic bifunctional molecule composed of the "scout fragment" KB03 and the synthetic ligand for FK506-binding protein 12 (FKBP12), SLF.[1][2] In studies investigating targeted protein degradation in HEK293T cells, this compound has been utilized as a crucial negative control.[1] Unlike its analogue KB02-SLF, which effectively induces the degradation of nuclear-localized FKBP12 (FKBP12_NLS) by recruiting the E3 ligase DCAF16, this compound fails to promote this degradation. This lack of activity makes this compound an invaluable tool for researchers to validate the specificity and mechanism of action of active electrophilic PROTACs. These application notes provide a detailed protocol for the use of this compound as a negative control in HEK293T cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the theoretical signaling pathway of a functional electrophilic PROTAC and the experimental workflow for assessing protein degradation.

Figure 1. Mechanism of action for a successful electrophilic PROTAC versus the negative control this compound.

Figure 2. Experimental workflow for assessing protein degradation in HEK293T cells.

Quantitative Data Summary

The following table summarizes the quantitative data from a study comparing the effects of KB02-SLF and this compound on the degradation of nuclear-localized FKBP12 (FLAG-FKBP12_NLS) in HEK293T cells.

| Compound | Concentration | Treatment Duration (hours) | Relative FKBP12_NLS Protein Level (vs. DMSO) | Reference |

| DMSO (Vehicle) | - | 8 and 24 | 1.0 | |

| KB02-SLF | 2 µM | 8 | Significantly reduced | |

| KB02-SLF | 2 µM | 24 | Significantly reduced | |

| This compound | 2 µM | 8 | No significant reduction | **** |

| This compound | 2 µM | 24 | No significant reduction | **** |

Experimental Protocols

Materials and Reagents

-

HEK293T cells stably expressing FLAG-tagged nuclear-localized FKBP12 (FLAG-FKBP12_NLS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (and positive control, e.g., KB02-SLF)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-FLAG

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Gel imaging system

Cell Culture and Treatment

-

Cell Maintenance : Culture HEK293T cells stably expressing FLAG-FKBP12_NLS in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding : Seed the cells in appropriate culture plates (e.g., 6-well plates) to achieve 70-80% confluency on the day of treatment.

-

Compound Preparation : Prepare stock solutions of this compound and any positive controls (e.g., KB02-SLF) in DMSO. A typical stock concentration is 10 mM.

-

Treatment : On the day of the experiment, dilute the stock solutions in fresh culture medium to the desired final concentration (e.g., 2 µM). Aspirate the old medium from the cells and replace it with the medium containing the compounds or DMSO (vehicle control).

-

Incubation : Return the cells to the incubator and incubate for the desired time points (e.g., 8 or 24 hours).

Western Blot Analysis

-

Cell Lysis : After incubation, wash the cells with ice-cold PBS and then add cell lysis buffer supplemented with a protease inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

Sample Preparation : Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer : Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-FLAG) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again several times with TBST.

-

-

Detection : Add the chemiluminescent substrate to the membrane and visualize the protein bands using a gel imaging system.

-

Analysis : Quantify the intensity of the FLAG-FKBP12_NLS bands. Normalize the data to a loading control (e.g., GAPDH or β-actin) and compare the protein levels in the this compound-treated samples to the DMSO vehicle control. The expected result is that this compound will not cause a significant reduction in FLAG-FKBP12_NLS levels.

Conclusion

References

Application Notes and Protocols for the Study of Electrophilic PROTACs: The Case of KB03-Slf as a Negative Control for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. A key strategy within TPD is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] Recently, electrophilic PROTACs have been developed to covalently engage E3 ligases, potentially offering advantages in durability and potency.[3][4]

This document provides detailed protocols for evaluating electrophilic PROTACs, specifically focusing on the experimental conditions for studying compounds that target the DCAF16 E3 ligase to induce the degradation of the nuclear protein FKBP12.[5] We present the case of KB03-Slf , an electrophilic molecule that serves as a crucial negative control, and its active counterpart, KB02-SLF . While structurally similar, only KB02-SLF effectively promotes the degradation of nuclear FKBP12, highlighting the stringent structural requirements for forming a productive ternary complex. The provided methodologies are essential for researchers validating new PROTACs and investigating their mechanism of action.

Data Presentation: Comparative Efficacy of KB02-SLF and this compound

The following table summarizes the quantitative data from western blot analyses in HEK293T cells stably expressing nuclear-localized FLAG-FKBP12 (FLAG-FKBP12_NLS). This data clearly illustrates the differential effects of KB02-SLF and this compound on protein degradation.

| Compound | Concentration | Treatment Time | Cell Line | Target Protein | Remaining Protein Level (% of DMSO control) | Reference |

| KB02-SLF | 2 µM | 8 hours | HEK293T | FLAG-FKBP12_NLS | ~20% | |

| KB02-SLF | 2 µM | 24 hours | HEK293T | FLAG-FKBP12_NLS | ~10% | |

| This compound | 2 µM | 8 hours | HEK293T | FLAG-FKBP12_NLS | ~100% (No degradation) | |

| This compound | 2 µM | 24 hours | HEK293T | FLAG-FKBP12_NLS | ~100% (No degradation) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the active degrader KB02-SLF and the general experimental workflow for testing and validating such compounds.

References

Application Notes and Protocols: Western Blot Analysis of KB03-Slf Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) is a rapidly advancing therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical step in the development of effective degraders is the robust and quantitative assessment of target protein knockdown. Western blotting is a fundamental and widely used technique for this purpose, allowing for the direct visualization and quantification of changes in protein abundance.

These application notes provide a detailed protocol for utilizing Western blot analysis to evaluate the activity of potential protein degraders. We use the case study of KB03-Slf, an electrophilic compound designed to target the protein FKBP12 for degradation, to illustrate the experimental workflow and data interpretation for a compound that does not induce degradation. This serves as a guide for screening and validating the efficacy of novel degrader molecules.

Background: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. Polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in the cellular levels of the target protein.

The compound this compound was developed as an electrophilic PROTAC, coupling a scout fragment (KB03) to the FKBP12 ligand SLF.[1][2][3][4] It was hypothesized that KB03 would covalently bind to an E3 ligase, bringing it into proximity with FKBP12 bound to the SLF moiety, thus inducing FKBP12 degradation. However, experimental data has shown that while a similar compound, KB02-SLF, successfully degrades nuclear-localized FKBP12 (FKBP12_NLS), this compound does not.[1]

Signaling Pathway of PROTAC-Mediated Degradation

The following diagram illustrates the intended, though not achieved in the case of this compound, signaling pathway for PROTAC-mediated protein degradation.

Figure 1: Intended signaling pathway of this compound-mediated protein degradation.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the key stages of the Western blot protocol to assess protein degradation.

Figure 2: Experimental workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to determine the efficacy of this compound in degrading a target protein, such as FKBP12_NLS.

1. Materials and Reagents

-

Cell Line: HEK293T cells stably expressing FLAG-tagged nuclear-localized FKBP12 (FLAG-FKBP12_NLS).

-

Compounds: this compound, KB02-SLF (positive control), DMSO (vehicle control).

-

Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE Reagents: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, 4x Laemmli sample buffer.

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Anti-FLAG antibody, anti-Lamin B1 (nuclear loading control), anti-GAPDH or anti-β-actin (cytosolic loading control).

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST.

2. Cell Culture and Treatment

-

Culture HEK293T cells expressing FLAG-FKBP12_NLS in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat the cells with the compounds at the desired concentrations (e.g., 2 µM) for various time points (e.g., 8 and 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., KB02-SLF).

3. Sample Preparation

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

4. SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.

-

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.

5. Protein Transfer

-

Activate the PVDF membrane in methanol for 30 seconds and then equilibrate in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.

-

Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).

-

Perform the protein transfer according to the manufacturer's instructions for a wet or semi-dry transfer system.

6. Antibody Incubation

-

After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-FLAG) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Data Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein band (FLAG-FKBP12_NLS) to the intensity of the corresponding loading control band (Lamin B1).

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized table to facilitate comparison between different treatment conditions.

| Treatment | Concentration (µM) | Time (hours) | Normalized FKBP12_NLS Level (Relative to Vehicle) | % Degradation |

| Vehicle (DMSO) | - | 24 | 1.00 | 0% |

| This compound | 2 | 8 | 0.98 | 2% |

| This compound | 2 | 24 | 0.95 | 5% |

| KB02-SLF (Positive Control) | 2 | 8 | 0.45 | 55% |

| KB02-SLF (Positive Control) | 2 | 24 | 0.15 | 85% |

Table 1: Hypothetical quantitative analysis of FKBP12_NLS protein levels following treatment with this compound and a positive control (KB02-SLF). Data is normalized to a loading control and expressed relative to the vehicle-treated sample.

Application and Interpretation

The primary application of this protocol is to screen and validate the efficacy of potential protein degraders. The Western blot results provide direct evidence of a compound's ability to reduce the levels of a target protein.

Interpretation of Results:

-

Effective Degrader (e.g., KB02-SLF): A significant decrease in the band intensity of the target protein (FKBP12_NLS) compared to the vehicle control indicates successful degradation. The loading control band should remain consistent across all lanes, confirming equal protein loading.

-

Inactive Compound (e.g., this compound): No significant change in the band intensity of the target protein compared to the vehicle control suggests that the compound is inactive and does not induce degradation under the tested conditions.

References

Application Notes and Protocols for Co-Immunoprecipitation Assays with KB03-Slf

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing co-immunoprecipitation (co-IP) assays to investigate the interactions of KB03-Slf, an electrophilic PROTAC (Proteolysis Targeting Chimera). The provided protocols and data presentation formats are intended to facilitate the study of bifunctional molecules and their engagement with target proteins and E3 ligases.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of the FKBP12 protein. It consists of the KB03 scout fragment, which contains an acrylamide electrophile, linked to SLF, a known ligand for FKBP12.[1][2][3][4] The intended mechanism of action for such PROTACs is to form a ternary complex between the target protein (FKBP12) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

However, studies have shown that unlike other similar PROTACs, this compound does not effectively promote the degradation of nuclear-localized FKBP12 (FKBP12_NLS).[1] Co-immunoprecipitation experiments have revealed minimal enrichment of the E3 ligase DCAF16 when cells were treated with this compound, suggesting a failure to form a stable ternary complex. Therefore, co-IP assays with this compound are critical for understanding its mechanism of action, or lack thereof, and serve as an excellent negative control in targeted protein degradation studies.

Data Presentation

Quantitative analysis of co-immunoprecipitation experiments is crucial for determining the extent of protein-protein interactions. The following table provides a template for presenting quantitative mass spectrometry data from a co-IP experiment, illustrating a hypothetical outcome for this compound where minimal enrichment of the E3 ligase DCAF16 is observed with the bait protein FKBP12_NLS.